molecular formula C8H8BrNO3 B14886029 Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14886029
M. Wt: 246.06 g/mol
InChI Key: YIJPHKZOJJREJJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxylate ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the bromination of a precursor pyridine derivative. One common method involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activities or the modulation of protein functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-4-5(9)3-10-7(11)6(4)8(12)13-2/h3H,1-2H3,(H,10,11)

InChI Key

YIJPHKZOJJREJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1Br)C(=O)OC

Origin of Product

United States

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